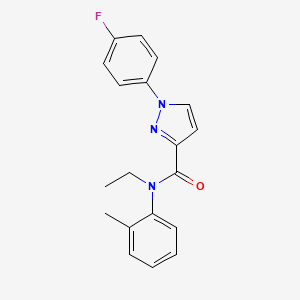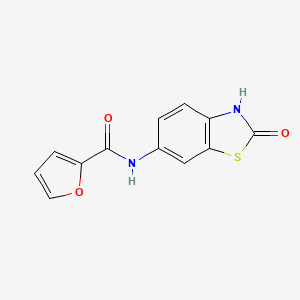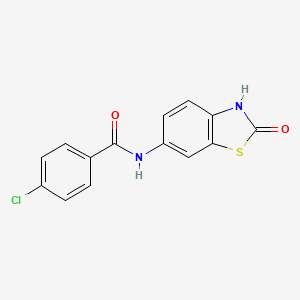
1-(2-cyclopentylacetyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-cyclopentylacetyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid, also known as CP-724714, is a small molecule inhibitor of the tyrosine kinase receptor for the epidermal growth factor (EGFR). It was first discovered by Pfizer in 2005 and has since been studied for its potential in cancer treatment.
作用機序
1-(2-cyclopentylacetyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid works by inhibiting the tyrosine kinase receptor for the epidermal growth factor (EGFR). This receptor is overexpressed in many types of cancer and plays a key role in tumor growth and progression. By inhibiting this receptor, 1-(2-cyclopentylacetyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid can slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
1-(2-cyclopentylacetyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth of tumor cells and induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the activation of several signaling pathways involved in cancer growth and progression.
実験室実験の利点と制限
One advantage of 1-(2-cyclopentylacetyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid is that it has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to other types of cancer treatments. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
将来の方向性
There are several potential future directions for research on 1-(2-cyclopentylacetyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid. One area of interest is in combination therapy, where 1-(2-cyclopentylacetyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid is used in conjunction with other cancer treatments to enhance their effectiveness. Another area of interest is in the development of new analogues of 1-(2-cyclopentylacetyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid with improved potency and selectivity for the EGFR receptor. Finally, there is interest in studying the potential of 1-(2-cyclopentylacetyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid in other types of cancer, such as colorectal cancer and head and neck cancer.
合成法
The synthesis of 1-(2-cyclopentylacetyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid involves several steps, including the reaction of 2-cyclopentylacetonitrile with ethyl chloroformate to form 2-cyclopentylacetyl chloride. This is then reacted with 2-aminobenzophenone to form the intermediate compound, which is further reacted with sodium cyanoborohydride and acetic acid to yield 1-(2-cyclopentylacetyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid.
科学的研究の応用
1-(2-cyclopentylacetyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid has been extensively studied for its potential in cancer treatment, particularly in the treatment of non-small cell lung cancer (NSCLC). It has also been studied for its potential in the treatment of other types of cancer, including breast cancer and pancreatic cancer.
特性
IUPAC Name |
1-(2-cyclopentylacetyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c19-16(11-12-5-1-2-6-12)18-10-4-8-13-14(17(20)21)7-3-9-15(13)18/h3,7,9,12H,1-2,4-6,8,10-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYPXCZASMFZDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCCC3=C(C=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-cyclopentylacetyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(Methylsulfanyl)phenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B7561513.png)
![2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B7561519.png)

![3-Butyl-1-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methyl)urea](/img/structure/B7561535.png)
![5-(4-fluorophenyl)-N-[2-(2-methylpiperidin-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7561538.png)
![Methyl 4-[(3-chloro-2-fluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B7561554.png)
![5-(4-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7561556.png)

![N-cyclohexyl-N'-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-N-methylethane-1,2-diamine](/img/structure/B7561583.png)

![5-(4-chlorophenyl)-N-(2-piperidin-1-ylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7561598.png)
![2-(5,7-dimethyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-methyl-N-(1-phenylethyl)acetamide](/img/structure/B7561605.png)

